3-Methyl-5-(1-naphthyl)-5-oxovaleric acid
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Overview
Description
3-Methyl-5-(1-naphthyl)-5-oxovaleric acid is an organic compound with a complex structure that includes a naphthyl group, a ketone, and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid typically involves multi-step organic reactions. One common method involves the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride, followed by further functional group transformations to introduce the methyl and carboxylic acid groups. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques like crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-naphthyl)-5-oxovaleric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3-Methyl-5-(1-naphthyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(1-naphthyl)-5-oxovaleric acid exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(1-phenyl)-5-oxovaleric acid: Similar structure but with a phenyl group instead of a naphthyl group.
3-Methyl-5-(2-naphthyl)-5-oxovaleric acid: Similar structure but with the naphthyl group in a different position.
Uniqueness
3-Methyl-5-(1-naphthyl)-5-oxovaleric acid is unique due to the specific positioning of the naphthyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-methyl-5-naphthalen-1-yl-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(10-16(18)19)9-15(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZMTTKGJGSGSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=CC2=CC=CC=C21)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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